N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide
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Overview
Description
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its potential as a pharmacologically active agent.
Pyrazolo[4,3-e][1,2,4]triazine: Used in drug discovery for its kinase inhibition properties.
Uniqueness
N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide is unique due to its specific ring fusion and the presence of the prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-10(14)11-9-7-8-5-3-4-6-13(8)12-9/h1,3-7H,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSICDQOIXWMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=NN2C=CC=CC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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